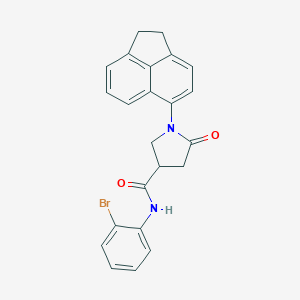

![molecular formula C15H17ClFNOS B300057 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B300057.png)

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, also known as CFM-2, is a chemical compound that belongs to the class of spirocyclic lactams. It has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the treatment of pain and inflammation. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the perception of pain and heat.

Mecanismo De Acción

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one exerts its pharmacological effects by selectively inhibiting the TRPV1 channel. This channel is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. When activated, the TRPV1 channel allows the influx of calcium ions into the cell, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the perception of pain. 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one binds to a specific site on the TRPV1 channel and blocks its activation, thus reducing the influx of calcium ions and the release of neurotransmitters.

Biochemical and Physiological Effects:

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been shown to effectively reduce pain in animal models of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce inflammation and hyperalgesia in these models. 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has a long duration of action, with effects lasting up to 24 hours after administration. It does not produce significant side effects such as hypothermia or motor impairment, which are commonly associated with other TRPV1 inhibitors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several advantages for lab experiments. It is a potent and selective inhibitor of the TRPV1 channel, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. Its long duration of action and lack of significant side effects make it a suitable candidate for in vivo experiments. However, 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has some limitations as well. Its low solubility in water makes it difficult to administer orally, and its synthesis method involves several steps, which may limit its availability and increase its cost.

Direcciones Futuras

There are several future directions for the study of 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one. One possible direction is to investigate its potential applications in the treatment of other pain conditions, such as migraine and visceral pain. Another direction is to explore its mechanism of action in more detail, including its binding site on the TRPV1 channel and its interactions with other proteins and signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one could increase its availability and facilitate further research.

Métodos De Síntesis

The synthesis of 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with ethyl 2-oxo-4-phenylbutanoate to form the intermediate compound 4-(3-chloro-4-fluorophenyl)-2-oxo-4-phenylbutanoic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the spirocyclic lactam 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one. The overall yield of this synthesis method is around 30%.

Aplicaciones Científicas De Investigación

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. Its potent and selective inhibition of the TRPV1 channel makes it a promising candidate for the treatment of pain and inflammation. TRPV1 channels are involved in the perception of pain and heat, and their overactivation has been linked to various pain conditions such as neuropathic pain, inflammatory pain, and cancer pain. 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been shown to effectively reduce pain in animal models of these conditions, without causing significant side effects.

Propiedades

Nombre del producto |

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one |

|---|---|

Fórmula molecular |

C15H17ClFNOS |

Peso molecular |

313.8 g/mol |

Nombre IUPAC |

4-(3-chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one |

InChI |

InChI=1S/C15H17ClFNOS/c1-10-4-6-15(7-5-10)18(14(19)9-20-15)11-2-3-13(17)12(16)8-11/h2-3,8,10H,4-7,9H2,1H3 |

Clave InChI |

YFLXUMDQTDUOFB-UHFFFAOYSA-N |

SMILES |

CC1CCC2(CC1)N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl |

SMILES canónico |

CC1CCC2(CC1)N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}phenyl benzoate](/img/structure/B299975.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B299979.png)

![N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B299982.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide](/img/structure/B299983.png)

![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)-2-phenylacetamide](/img/structure/B299984.png)

![methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B299987.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B299989.png)

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B299990.png)

![5-(4-Chlorophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B299994.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)sulfanyl]ethyl 2-methoxybenzoate](/img/structure/B299995.png)

![Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B299996.png)

![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299997.png)